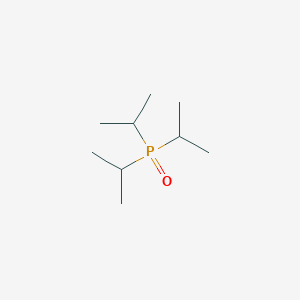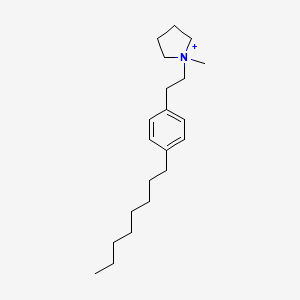![molecular formula C7H9F2NO2 B13327393 6-Amino-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid CAS No. 1394116-63-2](/img/structure/B13327393.png)
6-Amino-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid: is a bicyclic compound characterized by the presence of an amino group and two fluorine atoms on a hexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2,2-difluorobicyclo[310]hexane-6-carboxylic acid typically involves multiple steps starting from commercially available precursorsThe reaction conditions often require the use of strong bases or acids, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency. The use of advanced purification techniques, such as chromatography, is also common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 6-Amino-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reactions may involve reagents like chlorine or bromine in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carboxylic acid group may produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, 6-Amino-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology: In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its distinct structural features. It may also serve as a probe for investigating biological pathways involving fluorinated compounds .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structural rigidity and fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates .
Industry: In the industrial sector, this compound can be used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 6-Amino-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance binding affinity through hydrophobic interactions. The carboxylic acid group can participate in ionic interactions, further stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
6,6-Difluorobicyclo[3.1.0]hexane: Similar in structure but lacks the amino and carboxylic acid groups.
3,3-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid: Similar but with different substitution patterns.
Uniqueness: 6-Amino-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid is unique due to the presence of both amino and carboxylic acid groups, which provide additional functionalization options and enhance its versatility in various applications.
Properties
CAS No. |
1394116-63-2 |
|---|---|
Molecular Formula |
C7H9F2NO2 |
Molecular Weight |
177.15 g/mol |
IUPAC Name |
6-amino-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid |
InChI |
InChI=1S/C7H9F2NO2/c8-6(9)2-1-3-4(6)7(3,10)5(11)12/h3-4H,1-2,10H2,(H,11,12) |
InChI Key |
LLKQOWKAHGZCIO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2C1C2(C(=O)O)N)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


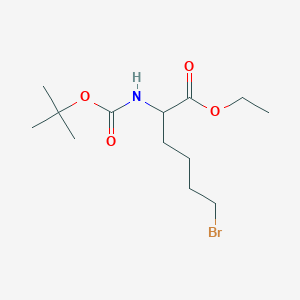
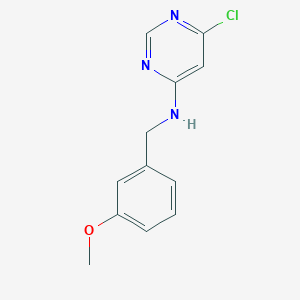
![3-Iodo-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B13327325.png)
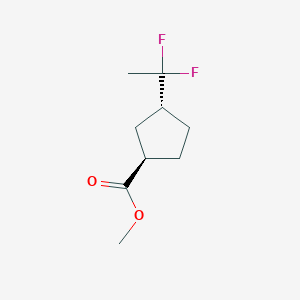
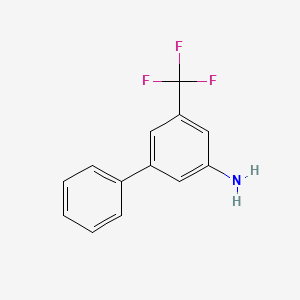
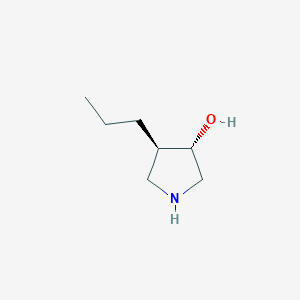
![Rel-(6s,9s)-9-phenyl-4-oxa-1-azaspiro[5.5]undecane](/img/structure/B13327336.png)
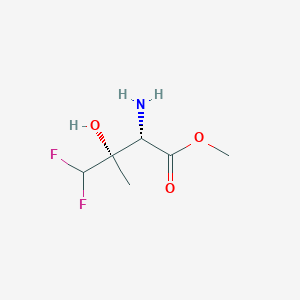
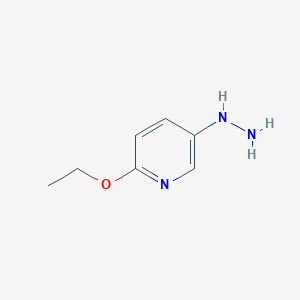
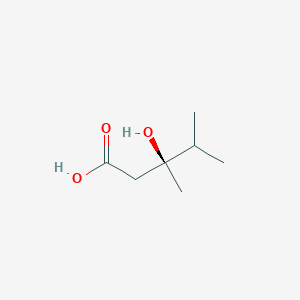
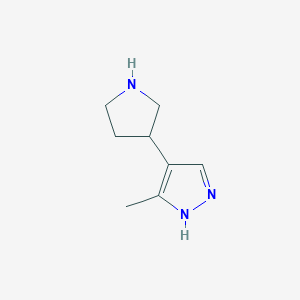
![1-isopropyl-6-phenyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B13327356.png)
